molecular formula C9H10N2O2 B1482532 2-(3-(furan-3-yl)-1H-pyrazol-4-yl)ethan-1-ol CAS No. 2092531-50-3

2-(3-(furan-3-yl)-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B1482532
CAS No.: 2092531-50-3
M. Wt: 178.19 g/mol
InChI Key: JSSCYQPKJVURJC-UHFFFAOYSA-N
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Description

2-(3-(furan-3-yl)-1H-pyrazol-4-yl)ethan-1-ol is an organic compound that features a furan ring and a pyrazole ring connected by an ethan-1-ol linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(furan-3-yl)-1H-pyrazol-4-yl)ethan-1-ol typically involves the formation of the furan and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the furan and pyrazole rings. The final step involves the coupling of these rings via an ethan-1-ol linker, often using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(3-(furan-3-yl)-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the furan or pyrazole rings .

Scientific Research Applications

2-(3-(furan-3-yl)-1H-pyrazol-4-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(furan-3-yl)-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings can engage in π-π stacking interactions and hydrogen bonding, which can modulate the activity of these targets. The ethan-1-ol linker provides flexibility, allowing the compound to adopt various conformations and interact with different binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(furan-3-yl)-1H-pyrazol-4-yl)ethan-1-ol is unique due to the presence of both furan and pyrazole rings, which confer distinct electronic and steric properties. This dual-ring system allows for versatile interactions with biological targets and enhances its potential as a lead compound in drug discovery .

Properties

IUPAC Name

2-[5-(furan-3-yl)-1H-pyrazol-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-3-1-7-5-10-11-9(7)8-2-4-13-6-8/h2,4-6,12H,1,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSCYQPKJVURJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=C(C=NN2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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